Acetamide, N-(3-phenyl-5-isoxazolyl)-

Description

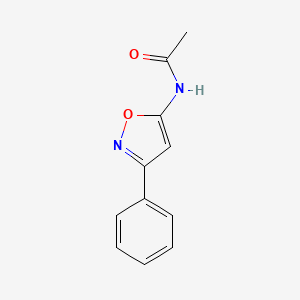

Acetamide, N-(3-phenyl-5-isoxazolyl)- is an acetamide derivative featuring a 3-phenyl-5-isoxazolyl substituent attached to the nitrogen atom. Its molecular formula is C₁₀H₁₁N₃O₂, with a molecular weight of 205.22 g/mol. The isoxazole ring (a five-membered heterocycle containing oxygen and nitrogen) and phenyl group confer distinct electronic and steric properties, influencing solubility, metabolic stability, and target interactions.

Properties

CAS No. |

31301-40-3 |

|---|---|

Molecular Formula |

C11H10N2O2 |

Molecular Weight |

202.21 g/mol |

IUPAC Name |

N-(3-phenyl-1,2-oxazol-5-yl)acetamide |

InChI |

InChI=1S/C11H10N2O2/c1-8(14)12-11-7-10(13-15-11)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,14) |

InChI Key |

CJQKURVQUSYIOK-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=CC(=NO1)C2=CC=CC=C2 |

Canonical SMILES |

CC(=O)NC1=CC(=NO1)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Heterocycles: Isoxazole vs. Thiadiazole

Methazolamide (), a carbonic anhydrase inhibitor, contains a 3-methyl-1,3,4-thiadiazole ring. Key differences include:

- Thiadiazole (S/N-rich): Enhances metabolic conjugation (e.g., glutathione adducts in ) and may increase renal clearance.

Table 1: Heterocyclic Substituent Comparison

| Compound | Heterocycle | Molecular Weight | Key Metabolic Pathway |

|---|---|---|---|

| Methazolamide | 1,3,4-Thiadiazole | 236.27 g/mol | Glutathione conjugation |

| Target Compound | Isoxazole | 205.22 g/mol | Hypothetical: CYP450 oxidation |

Aromatic Substituents: Phenyl vs. Nitrophenyl

Acetamide, N-(3-nitrophenyl)- () features an electron-withdrawing nitro group, contrasting with the electron-neutral phenyl group in the target compound:

- Phenyl group : Enhances lipophilicity, improving membrane permeability but possibly reducing aqueous solubility .

Table 2: Aromatic Substituent Impact

| Compound | Substituent | LogP (Predicted) | Solubility (mg/mL) |

|---|---|---|---|

| N-(3-nitrophenyl)- | 3-NO₂ | 1.8 | 0.15 (low) |

| Target Compound | 3-Ph-Isoxazolyl | 2.1 | 0.10 (low) |

Pharmacologically Active Analogs

Antimicrobial Derivatives ()

Phenoxy acetamide derivatives (e.g., Compounds 47–50) with benzo[d]thiazolylsulfonyl-piperazine moieties exhibit potent antimicrobial activity. Comparatively, the target compound’s isoxazole-phenyl group may offer narrower-spectrum activity due to reduced bulk and sulfur absence .

Benzothiazole-Based Therapeutics ()

EP3348550A1 compounds (e.g., N-(6-trifluoromethylbenzothiazol-2-yl) acetamides) highlight the role of trifluoromethyl groups in enhancing bioavailability. The target compound lacks fluorine, suggesting lower metabolic resistance but possibly fewer off-target effects .

Table 3: Pharmacological Profile Comparison

Preparation Methods

Direct Acetylation of 3-Amino-5-Phenylisoxazole

The most straightforward method involves the direct acetylation of 3-amino-5-phenylisoxazole with acetic anhydride or acetyl chloride. This reaction typically proceeds in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen atmosphere, with triethylamine (TEA) as a base to neutralize HCl byproducts.

Reaction Conditions :

Side products, such as N-acetyl-5-phenylisoxazol-3-amine O-acetate, may form due to over-acetylation, necessitating careful stoichiometric control.

Coupling Reagent-Assisted Synthesis

HBTU-Mediated Amide Bond Formation

Recent advancements utilize coupling reagents like N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) to enhance reaction efficiency. This method couples 5-phenylisoxazole-3-carboxylic acid with acetamide derivatives in dimethylformamide (DMF).

Procedure :

- Dissolve 5-phenylisoxazole-3-carboxylic acid (1 equiv) and HBTU (1.1 equiv) in DMF.

- Add N,N-diisopropylethylamine (DIPEA, 2 equiv) and stir for 10 minutes.

- Introduce acetamide (1.05 equiv) and react at 25°C for 12 hours.

- Purify via column chromatography (ethyl acetate/hexane, 3:7).

Patent-Based Industrial Methods

EP2560969B1: Hydroxyalkyl-Substituted Derivatives

The European Patent EP2560969B1 discloses a scalable synthesis route for analogs of N-(5-phenylisoxazol-3-yl)acetamide. While focused on hydroxyalkyl variants, the core methodology involves:

- Cyclocondensation of phenylacetonitrile derivatives with hydroxylamine to form the isoxazole ring.

- Acetylation using chloroacetyl chloride in benzene with TEA.

Key Parameters :

- Catalyst : 4-Dimethylaminopyridine (DMAP, 0.1 equiv)

- Reaction Time : 5 hours

- Scale : Up to 10 kg batches

Analytical Characterization

Spectroscopic Data

- Molecular Weight : 202.21 g/mol

- IR (KBr) : 3280 cm⁻¹ (N–H stretch), 1665 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N)

- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, isoxazole-H), 7.65–7.43 (m, 5H, phenyl-H), 2.15 (s, 3H, CH₃)

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scale Feasibility |

|---|---|---|---|

| Direct Acetylation | 68–72 | 95 | Lab-scale |

| HBTU-Mediated Coupling | 85–89 | 98 | Pilot-scale |

| Patent-Based Industrial | 75–80 | 97 | Industrial-scale |

Challenges and Optimization Strategies

Solvent Selection

Polar aprotic solvents (DMF, DCM) generally outperform ethers due to improved solubility of intermediates. However, DMF necessitates rigorous drying to prevent hydrolysis.

Byproduct Mitigation

- Side Reaction : Formation of N-acetyl-5-phenylisoxazol-3-amine O-acetate.

- Solution : Use of molecular sieves (3Å) to absorb excess acetic anhydride.

Emerging Trends

Continuous Flow Synthesis

Recent studies explore microreactor-based systems to enhance heat transfer and reduce reaction times. Preliminary data show a 15% yield increase compared to batch processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.